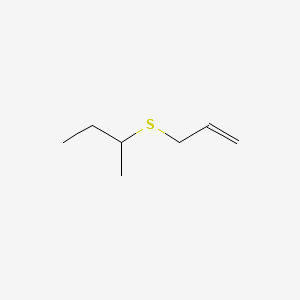

Allyl Sec-Butyl Sulfide

Description

General Overview of Organosulfur Compounds in Chemical Research

Organosulfur compounds, a class of organic substances containing sulfur, are integral to numerous areas of chemical research and are found in a vast array of natural and synthetic contexts. britannica.com These compounds are noted for their diverse properties and occurrences, from interstellar space to the depths of oceans and volcanic environments. britannica.com In the realm of biology, organosulfur compounds are fundamental components of all living organisms, present in essential amino acids like cysteine and methionine, which are the building blocks of proteins. britannica.comwikipedia.org They are also found in vital molecules such as the tripeptide glutathione (B108866), coenzymes, vitamins, and hormones. britannica.comwikipedia.org

The significance of organosulfur compounds extends to their practical applications. While some, like thiols, are known for their potent and often unpleasant odors, others are responsible for the desirable flavors and aromas of foods such as garlic, onions, and coffee. britannica.com The field of medicine has greatly benefited from organosulfur compounds, with well-known examples including penicillin and sulfa drugs, which are life-saving antibiotics. wikipedia.org In contrast, the potent chemical warfare agent, mustard gas, is also an organosulfur compound. britannica.com The versatility of these compounds is further demonstrated by their use in the synthesis of polymers, agricultural chemicals, dyes, and as reagents in the creation of new chemical entities. britannica.com

Academic Importance of Allyl Sulfide (B99878) Motifs in Synthesis and Reaction Studies

Within the broad family of organosulfur compounds, the allyl sulfide motif holds particular academic importance, especially in the fields of organic synthesis and reaction mechanism studies. The allyl group consists of a methylene (B1212753) bridge attached to a vinyl group. acs.org Natural products containing allyl sulfide derivatives, found in sources like garlic, cinnamon, and mustard, have demonstrated significant biological activities, including anticancer properties. acs.org

The academic interest in allyl sulfides stems from their versatile reactivity, which allows for a wide range of chemical transformations. pharmatutor.orgorganic-chemistry.org Researchers have developed numerous synthetic methods to construct the allyl sulfide linkage, including cross-coupling reactions, allylation of thiols, and reactions involving allylic acetates or carbonates. pharmatutor.orgorganic-chemistry.org These synthetic strategies are crucial for accessing a diverse array of allyl sulfide structures for further study. The development of catalytic, regio- and enantioselective methods for synthesizing chiral allyl sulfides is an area of active research, highlighting the importance of this structural unit in creating complex and stereochemically defined molecules. organic-chemistry.orgnih.gov The unique reactivity of the allyl group, coupled with the properties of the sulfur atom, makes allyl sulfides valuable substrates for investigating fundamental reaction mechanisms, such as organic-chemistry.orgCurrent time information in Bangalore, IN.-allylic rearrangements and Doyle-Kirmse reactions. acs.orgacs.org

Specific Research Focus on Allyl Sec-Butyl Sulfide as a Model Compound

This compound, with the chemical formula C₇H₁₄S, serves as a specific and valuable model compound for research within the broader class of allyl sulfides. ontosight.ai It consists of an allyl group bonded to a sec-butyl group through a sulfur atom. ontosight.ai As a relatively simple, unsymmetrical allyl sulfide, it provides a clear platform for studying the fundamental chemical properties and reactivity inherent to this functional group without the complicating factors of more complex substituents.

Research on this compound and its derivatives, such as allyl sec-butyl sulfone, has provided key insights into their thermal reactions. acs.orgacs.org For instance, studies on the pyrolysis of allyl sec-butyl sulfone have been instrumental in observing and understanding organic-chemistry.orgCurrent time information in Bangalore, IN.-allylic rearrangements. acs.orgacs.org The synthesis of this compound itself can be achieved through established methods, such as the reaction of allyl chloride with sec-butylthiol. ontosight.ai Its physical properties, being a colorless liquid soluble in organic solvents, make it amenable to a variety of experimental conditions. ontosight.ai By focusing on a specific, well-defined compound like this compound, researchers can systematically investigate reaction kinetics, mechanisms, and the influence of structure on reactivity, with the findings being broadly applicable to more complex molecules containing the allyl sulfide motif.

Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₇H₁₄S |

| Appearance | Colorless liquid |

| Odor | Characteristic sulfide odor |

| Solubility in Water | Insoluble |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) and ether |

| Stability | Relatively stable under normal conditions; can decompose with heat, light, or oxidizing agents |

This table summarizes the key physical and chemical properties of this compound. ontosight.ai

Synthesis of Allyl Sulfides

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

| Alkylation of Thiols | Allyl chloride and sec-butylthiol | Base | This compound | ontosight.ai |

| Nickel-Catalyzed Reaction | Allylic acetates and thiols | Nickel(0) triethyl phosphite (B83602) complex | Allylic sulfides | organic-chemistry.org |

| Indium-Catalyzed Substitution | Allyl acetates and thiosilanes | Indium triiodide | Allyl sulfides | pharmatutor.org |

| Iridium-Catalyzed Allylation | Allyl carbonates and aliphatic thiols | Iridium catalyst | Branched allyl sulfides | organic-chemistry.org |

This table presents various methods for the synthesis of allyl sulfides, including a specific method for this compound.

Structure

2D Structure

3D Structure

Properties

CAS No. |

70289-07-5 |

|---|---|

Molecular Formula |

C7H14S |

Molecular Weight |

130.25 g/mol |

IUPAC Name |

2-prop-2-enylsulfanylbutane |

InChI |

InChI=1S/C7H14S/c1-4-6-8-7(3)5-2/h4,7H,1,5-6H2,2-3H3 |

InChI Key |

QLCUOCVKHIAUIL-UHFFFAOYSA-N |

SMILES |

CCC(C)SCC=C |

Canonical SMILES |

CCC(C)SCC=C |

Other CAS No. |

70289-07-5 |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes for Allyl Sulfides

A range of synthetic routes has been developed, offering flexibility in starting materials and reaction conditions. These can be broadly categorized into nucleophilic substitution approaches and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic substitution reactions represent a fundamental and widely used method for synthesizing sulfides. These reactions typically involve a sulfur-based nucleophile attacking an electrophilic carbon atom, displacing a leaving group.

A primary and straightforward method for the synthesis of Allyl Sec-Butyl Sulfide (B99878) involves the direct reaction of sec-butylthiol (sec-butyl mercaptan) with an allyl halide, such as allyl chloride or allyl bromide. ontosight.aiyoutube.com This reaction proceeds via a classic SN2 mechanism. youtube.com The thiol is typically deprotonated with a base to form a more potent thiolate nucleophile, which then attacks the electrophilic CH₂ group of the allyl halide, displacing the halide ion to form the sulfide. youtube.com

The general scheme is as follows: CH₃CH(CH₃)CH₂SH + Base → CH₃CH(CH₃)CH₂S⁻ CH₃CH(CH₃)CH₂S⁻ + CH₂=CHCH₂-X → CH₃CH(CH₃)CH₂-S-CH₂CH=CH₂ + X⁻ (where X = Cl, Br, I)

This method is efficient for producing simple sulfides and is a cornerstone of sulfide synthesis. youtube.com

A more advanced approach involves the substitution of an acetoxy group from an allylic acetate (B1210297) using a thiosilane. Research by Nishimoto et al. in 2012 demonstrated an effective method for this transformation using indium triiodide (InI₃) as a catalyst. pharmatutor.orgorganic-chemistry.org This reaction allows for the formation of various thioethers from alkyl, benzyl, allyl, and propargyl acetates in good yields. pharmatutor.org To synthesize Allyl Sec-Butyl Sulfide via this route, the corresponding silyl (B83357) thioether of sec-butyl mercaptan would be reacted with an allyl acetate in the presence of the indium catalyst. organic-chemistry.org

Table 1: Indium-Catalyzed Synthesis of Allyl Sulfides from Allylic Acetates and Thiosilanes

| Catalyst | Substrate 1 | Substrate 2 | Product | Yield | Reference |

|---|

An alternative one-pot synthesis of allyl sulfides was developed by Zhan and Lang in 2004, utilizing alkyl thiocyanates or diaryl disulfides as the sulfur source. oup.com The reaction is mediated by samarium metal (Sm) in the presence of allyl bromide in a methanol (B129727) medium. oup.com This method proved effective for converting various alkyl thiocyanates into their corresponding allyl sulfides in good yields under neutral conditions. oup.com For instance, reacting sec-butyl thiocyanate (B1210189) with samarium and allyl bromide would be a direct pathway to this compound.

Table 2: Samarium-Mediated Synthesis of Allyl Sulfides from Alkyl Thiocyanates

| Substrate (R-SCN) | Reagents | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| C₂H₅SCN | Sm, Allyl Bromide, MeOH | 30 | 85 | oup.com |

| n-C₄H₉SCN | Sm, Allyl Bromide, MeOH | 30 | 82 | oup.com |

| n-C₈H₁₇SCN | Sm, Allyl Bromide, MeOH | 30 | 80 | oup.com |

This table presents a selection of results from the cited study to illustrate the method's efficiency.

In a move towards greener chemistry, protocols that eliminate the need for solvents and catalysts have been explored. Tabarelli et al. reported a solvent- and catalyst-free approach for disulfide synthesis by reacting 1,3-diphenylprop-2-en-1-ol (B1634941) with benzenethiol (B1682325) under microwave irradiation, highlighting a non-conventional method for C-S bond formation. pharmatutor.org Another relevant metal-free and solvent-free synthesis was proposed by Bahrami et al. for producing allyl sulfides from benzylic alcohols and various thiols using TAPC (1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-tetrachloride) as a catalyst, which afforded products in good to excellent yields. pharmatutor.orgorganic-chemistry.org

Transition-metal catalysis has emerged as a powerful tool for constructing C-S bonds, often providing higher efficiency, selectivity, and functional group tolerance compared to traditional methods. researchgate.netnih.gov Various metals, including palladium, nickel, ruthenium, and iridium, have been successfully employed. pharmatutor.orgorganic-chemistry.org

Key findings in this area include:

Ruthenium-Catalyzed Synthesis : Kondo et al. reported the first ruthenium-catalyzed synthesis of allylic sulfides in 1999. The reaction involves the allylation of thiols with allyl methyl carbonate using a RuCl₂(cod) catalyst in acetonitrile (B52724) at room temperature. pharmatutor.org

Nickel-Catalyzed Synthesis : A method developed by Yatusmonji et al. in 2007 utilizes a nickel(0) triethyl phosphite (B83602) complex to promote the reaction between allylic acetates and thiols. This approach is notable for producing allylic sulfides with retention of configuration and without allylic rearrangement. pharmatutor.orgorganic-chemistry.org

Iridium-Catalyzed Synthesis : In 2011, Gao et al. reported a regio- and enantioselective synthesis of branched allyl sulfides. pharmatutor.orgorganic-chemistry.org This was achieved through the iridium-catalyzed allylation of allyl carbonates with aliphatic thiols, yielding products in good yields and high enantioselectivity. organic-chemistry.org

Palladium-Catalyzed Synthesis : Palladium catalysts are also widely used. Goux et al. demonstrated in 1994 that the allylation of thiols using carbonates in the presence of a Pd(0) catalyst gives moderate to excellent yields of allyl sulfides. pharmatutor.org

Table 3: Overview of Transition-Metal Catalyzed Syntheses of Allyl Sulfides

| Catalyst System | Substrate 1 | Substrate 2 | Key Feature | Reference |

|---|---|---|---|---|

| RuCl₂(cod) | Allyl Methyl Carbonate | Thiols | First Ru-catalyzed method | pharmatutor.org |

| Nickel(0) triethyl phosphite | Allylic Acetates | Thiols | Retention of configuration | pharmatutor.orgorganic-chemistry.org |

| Iridium complex | Allyl Carbonates | Aliphatic Thiols | High regio- and enantioselectivity | pharmatutor.orgorganic-chemistry.org |

Free Radical-Mediated Synthesis of Allyl Sulfides

The free-radical addition of thiols to alkenes is a well-established method for the synthesis of sulfides and typically proceeds with anti-Markovnikov regioselectivity. wikipedia.org This reaction involves the initiation of a thiyl radical from the thiol, which then adds to the double bond of the alkene. The resulting carbon-centered radical then abstracts a hydrogen atom from another thiol molecule, propagating the radical chain. wikipedia.org

In the context of this compound, this would involve the addition of sec-butanethiol to an allyl-containing compound. The reaction can be initiated by photolysis, thermolysis, or with a radical initiator. For instance, the photoinduced reaction of organic diselenides with alkenes in the presence of disulfides leads to selective thioselenation, highlighting the reactivity of thio radicals towards double bonds. nih.gov While direct literature on the specific free-radical synthesis of this compound is not abundant, the general mechanism is highly applicable.

A study on the polymerization of allyl ether monomers proposed a radical-mediated cyclization (RMC) mechanism, which begins with the abstraction of an allylic hydrogen atom to form an allyl ether radical. nih.gov This indicates that radical reactions involving allyl compounds can be complex and may involve pathways other than direct addition to the double bond.

Multi-Step Approaches to Specific Allyl Sulfide Derivatives

Phosphorodithioate (B1214789) derivatives containing allyl groups are of interest, for example, as collectors in mineral flotation. A notable example is the synthesis of S-allyl-O,O'-dibutyl phosphorodithioate (ADTP). mdpi.com This synthesis was achieved through a one-pot method by reacting ammonium (B1175870) dibutyl dithiophosphate (B1263838) (DTP) with an allyl source. mdpi.com

Another general route to O,O-dialkyl dithiophosphoric acid esters involves the reaction of an O,O-dialkyl dithiophosphoric acid with an organic chloride containing an acid-replaceable chlorine atom, often catalyzed by a Lewis acid like zinc chloride. google.com The O,O-dialkyl dithiophosphoric acids themselves are typically prepared by reacting an alcohol with phosphorus pentasulfide. google.comresearchgate.net The introduction of an allyl group can be achieved by using an allyl halide in the esterification step. For example, allylamides of O,O-dialkyl hydrogen phosphates and phosphorothioates have been synthesized and their subsequent reactions studied. researchgate.net

Table 2: Synthesis of S-Allyl-O,O'-Dibutyl Phosphorodithioate (ADTP)

| Reactants | Method | Product | Application | Reference |

|---|

Allyl-containing monomers, including allyl sulfides, can undergo polymerization, typically through radical mechanisms. However, the polymerization of monoallyl monomers can be challenging due to degradative chain transfer, where an allylic hydrogen is abstracted by the growing polymer radical, leading to a stable, less reactive allyl radical and termination of the polymer chain.

Despite these challenges, polymerization of allyl monomers is possible. Radical polymerization of multivinyl monomers is a common method for creating crosslinked polymer networks. nih.gov For monoallyl compounds, specific conditions or co-monomers may be required to achieve high molecular weight polymers. The radical polymerization of vinyl chloride, for instance, proceeds via a head-to-tail addition to form a stable radical intermediate. youtube.com A similar regioselectivity would be expected in the polymerization of allyl sulfides. The study of the polymerization of allyl ether monomers has provided insights into the potential mechanisms, including a proposed radical-mediated cyclization. nih.gov

Advanced Chemical Transformations Involving this compound Substructures

The this compound motif can undergo a variety of chemical transformations at the sulfur atom, the double bond, or the allylic position.

A key transformation is oxidation. Allyl sulfides can be selectively oxidized to the corresponding sulfoxides or further to sulfones. A variety of reagents can be employed for this purpose, including hydrogen peroxide, peracids, and halogen-based oxidants. organic-chemistry.orgresearchgate.netresearchgate.net For example, the oxidation of this compound with m-chloroperoxybenzoic acid yields allyl sec-butyl sulfone. youtube.com The choice of oxidant and reaction conditions can allow for selective formation of the sulfoxide (B87167) without over-oxidation to the sulfone. organic-chemistry.orgorientjchem.org

The resulting allyl sec-butyl sulfone is thermally reactive. Upon heating, it can undergo a organic-chemistry.orgCurrent time information in Bangalore, IN.-allylic rearrangement. acs.orgacs.org This process can compete with a free-radical pathway depending on the temperature. acs.org

Allyl sulfides can also participate in sigmatropic rearrangements. The organic-chemistry.orgresearchgate.net-sigmatropic rearrangement is a common reaction for allyl sulfides, often proceeding through a sulfur ylide intermediate. acs.org For instance, the reaction of allyl sulfides with diazo compounds in the presence of a rhodium catalyst can lead to the formation of sulfide-substituted 1,5-enynes via a organic-chemistry.orgresearchgate.net-sigmatropic rearrangement of an intermediate sulfur ylide. acs.org Copper-catalyzed asymmetric organic-chemistry.orgresearchgate.net-sigmatropic rearrangements of allyl sulfides have also been reported, although the enantioselectivity can be highly dependent on the structure of the sulfide. cmu.edu Furthermore, secondary and tertiary allylic disulfides can react with thiols and, upon addition of a phosphine, undergo a desulfurative sigmatropic rearrangement to form thioethers. nih.gov

The double bond in this compound can undergo addition reactions. For example, free-radical addition of thiols to the double bond can occur. The addition of radicals to the double bond of allyl sulfides can also be part of a cascade reaction, as seen in the reaction of allyl sulfones with tert-butyl acrylate. researchgate.net

Table 3: Chemical Transformations of Allyl Sulfide Derivatives

| Reactant Type | Transformation | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| This compound | Oxidation | m-Chloroperoxybenzoic acid | Allyl sec-butyl sulfone | youtube.com |

| Allyl sec-butyl sulfone | Thermal Rearrangement | Heat (192-560 °C) | Rearranged sulfone, elimination products | acs.orgacs.org |

| Allyl sulfides | organic-chemistry.orgresearchgate.net-Sigmatropic Rearrangement | Rhodium catalyst, Diazo compound | Sulfide-substituted 1,5-enynes | acs.org |

| Allyl sulfides | Oxidation | Hydrogen peroxide | Sulfoxides or Sulfones | organic-chemistry.orgresearchgate.netorientjchem.org |

Carbon-Carbon Bond Formation Reactions

The synthesis of this compound can be conceptually approached through the use of organocopper reagents, specifically by the reaction of a sec-butylthio-stabilized allylcopper species with an appropriate electrophile. While direct literature for the synthesis of this compound using this method is not prevalent, the general utility of α-alkylthioallylcopper reagents in C-C bond formation is established. These reagents are typically prepared in situ from the corresponding α-alkylthioallyllithium or Grignard reagent and a copper(I) salt, such as copper(I) iodide or bromide.

The key reactive species, a (sec-butylthio)allylcopper reagent, would offer a nucleophilic allylic carbon for reaction with various electrophiles. For instance, reaction with an allyl halide, such as allyl bromide, could potentially form the desired this compound. The reaction proceeds via an S_N2' mechanism, where the copper reagent attacks the γ-carbon of the allyl halide, leading to the displacement of the halide and the formation of the new carbon-sulfur bond framework. The regioselectivity of this reaction is a critical aspect, as attack at the α-carbon of the allylcopper reagent can also occur.

| Reagent System | Electrophile | Potential Product | Reaction Type |

| (sec-Butylthio)allylcopper | Allyl bromide | This compound | S_N2' |

| (sec-Butylthio)allyl Grignard/Cu(I) | Allyl chloride | This compound | Cross-coupling |

This table illustrates a conceptual synthetic approach based on established reactivity of related organocopper reagents.

Free radical pathways provide an alternative strategy for the synthesis of this compound. One plausible method involves the free-radical initiated addition of sec-butanethiol to an allene (B1206475) or a related unsaturated system. This reaction, often initiated by photolysis or a radical initiator like azobisisobutyronitrile (AIBN), proceeds through a radical chain mechanism. The sec-butylthiyl radical, generated from sec-butanethiol, adds to the double bond of the allyl group precursor to form a carbon-centered radical intermediate. Subsequent hydrogen abstraction from another molecule of sec-butanethiol propagates the chain and yields the final product.

Another approach is the allylic substitution on a suitable precursor. For instance, the reaction of an allyl halide with a salt of sec-butanethiol can proceed under radical conditions, although ionic pathways often compete. The selectivity of these reactions can be influenced by the reaction conditions, such as the choice of solvent and initiator.

| Reactants | Initiator | Product | Key Intermediate |

| sec-Butanethiol, Allene | AIBN/Heat | This compound | sec-Butylthioallyl radical |

| sec-Butanethiol, 1,2-Butadiene | UV light | Crotyl sec-butyl sulfide & this compound isomers | sec-Butylthiobutenyl radical |

This table outlines potential free-radical synthetic routes.

Oxidative Transformations to Sulfoxides and Sulfones

This compound can be selectively oxidized to its corresponding sulfoxide and sulfone. The controlled oxidation of sulfides is a fundamental transformation in organic synthesis. researchgate.net A variety of oxidizing agents can be employed for this purpose, with the choice of reagent and reaction conditions determining the extent of oxidation.

For the conversion to allyl sec-butyl sulfoxide, mild oxidizing agents are typically used. These include reagents like sodium metaperiodate (NaIO₄) or a stoichiometric amount of hydrogen peroxide. researchgate.net The reaction is generally carried out at low temperatures to prevent overoxidation to the sulfone. The selective oxidation to the sulfoxide is often desired as sulfoxides are valuable synthetic intermediates. researchgate.net

Further oxidation to allyl sec-butyl sulfone requires more forcing conditions or more powerful oxidizing agents. Common reagents for this transformation include excess hydrogen peroxide, often in the presence of a catalyst such as tungstic acid or vanadium pentoxide, or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netorientjchem.org The sulfone group is a robust and electron-withdrawing functionality, making allyl sec-butyl sulfone a useful substrate in various synthetic applications. orientjchem.org

| Starting Material | Oxidizing Agent | Major Product |

| This compound | NaIO₄ | Allyl sec-butyl sulfoxide |

| This compound | H₂O₂ (1 equiv) | Allyl sec-butyl sulfoxide |

| This compound | m-CPBA (2 equiv) | Allyl sec-butyl sulfone |

| This compound | H₂O₂ (excess), Na₂WO₄ | Allyl sec-butyl sulfone |

This table summarizes the oxidative transformations of this compound.

Rearrangement Reactions

This compound and its derivatives can undergo organic-chemistry.orgacs.org-sigmatropic rearrangements, which are thermally or photochemically induced pericyclic reactions. A notable example is the organic-chemistry.orgacs.org-Wittig rearrangement of the corresponding allyl sec-butyl ether, which serves as an oxygen analog. In the sulfur series, the rearrangement of an allylic sulfonium (B1226848) ylide, generated from this compound, is a key example. This rearrangement typically involves the deprotonation of the carbon adjacent to the sulfur, followed by a concerted organic-chemistry.orgacs.org-shift to form a homoallylic sulfide.

A related and well-studied transformation is the organic-chemistry.orgacs.org-sigmatropic rearrangement of allylic sulfoxides. libretexts.org For instance, allyl sec-butyl sulfoxide can rearrange to a transient allylic sulfenate ester, which can then be trapped or undergo further reactions. This rearrangement proceeds through a five-membered cyclic transition state and is known for its high degree of stereocontrol.

The acs.orgacs.org-sigmatropic rearrangement, particularly the thio-Claisen rearrangement, is a powerful tool for carbon-carbon bond formation and is applicable to this compound derivatives. nih.gov The classic thio-Claisen rearrangement involves the thermal rearrangement of an allyl vinyl sulfide. To apply this to this compound, it would first need to be converted into a suitable precursor, such as an S-allyl-S-sec-butyl ketene (B1206846) dithioacetal.

Upon heating, this precursor would undergo a concerted acs.orgacs.org-sigmatropic rearrangement, leading to a γ,δ-unsaturated thioester. This reaction is generally irreversible and proceeds through a chair-like six-membered transition state, which allows for predictable stereochemical outcomes. The thio-Claisen rearrangement is advantageous in many cases over its oxygen counterpart due to the often milder reaction conditions required. nih.gov

| Rearrangement Type | Substrate Class | General Product |

| organic-chemistry.orgacs.org-Sigmatropic | Allylic sulfonium ylide | Homoallylic sulfide |

| organic-chemistry.orgacs.org-Sigmatropic | Allylic sulfoxide | Allylic sulfenate ester |

| acs.orgacs.org-Sigmatropic (thio-Claisen) | Allyl vinyl sulfide | γ,δ-Unsaturated thiocarbonyl |

This table provides an overview of the sigmatropic rearrangements relevant to this compound.

Reaction Mechanism Elucidation and Kinetic Studies

Solution-Phase Reaction Mechanisms

In the solution phase, the reactivity of allyl sec-butyl sulfide (B99878) is dictated by the reagents and conditions employed, leading to mechanisms distinct from gas-phase pyrolysis.

One observed reaction is a base-catalyzed isomerization. For the closely related isomer, allyl t-butyl sulfide, heating in the presence of sodium ethoxide in ethanol (B145695) results in isomerization to t-butyl propenyl sulfide. chegg.com This reaction likely proceeds through a stepwise mechanism involving the abstraction of an allylic proton by the strong base to form a resonance-stabilized carbanion intermediate. Subsequent protonation of this intermediate at the terminal carbon yields the more thermodynamically stable propenyl sulfide isomer. chegg.com

Another important class of solution-phase reactions for allyl sulfides is the Doyle-Kirmse reaction. acs.org This transformation involves the reaction of an allyl sulfide with a metal carbenoid (often generated from a diazo compound and a rhodium or copper catalyst). The reaction proceeds via the formation of a sulfur ylide intermediate, which then undergoes a spontaneous rsc.orgnih.gov-sigmatropic rearrangement. This rearrangement results in the formation of a homoallylic sulfide, effectively leading to carbon-carbon bond formation at the γ-position of the original allyl group. acs.org This reaction is known for its high efficiency and tolerance of various functional groups. acs.org

Atmospheric Oxidation Mechanisms

Volatile organosulfur compounds, including allyl sulfides, are emitted into the atmosphere where they undergo oxidation, contributing to the formation of aerosols and acid rain. rsc.orgresearchgate.net The atmospheric degradation is primarily initiated by reactions with oxidants like the hydroxyl (OH) radical.

The atmospheric oxidation of allyl sulfides is predominantly initiated by the reaction with hydroxyl (OH) radicals. researchgate.net Theoretical studies on analogous molecules like allyl methyl sulfide (AMS) show that the primary reaction pathway is the addition of the OH radical to the carbon-carbon double bond of the allyl group. rsc.orgresearchgate.netrsc.org This addition does not occur directly but proceeds through the formation of a pre-reactive complex. rsc.orgresearchgate.netrsc.org

The OH radical can add to either the terminal carbon (C1) or the internal carbon (C2) of the double bond. researchgate.netrsc.org Thermodynamic analysis suggests that while addition can occur at both positions, the addition at C2 might happen as a branching of the C1 addition mechanism. rsc.orgresearchgate.netrsc.org This initial addition step is crucial as it dictates the subsequent degradation pathways. researchgate.net Experimental studies on allyl methyl sulfide (AMS) and allyl ethyl sulfide (AES) have determined the rate coefficients for their reaction with OH radicals, confirming this as a significant atmospheric process. researchgate.netacs.org

Following the initial addition of the OH radical to the double bond, the resulting radical intermediate reacts rapidly with atmospheric oxygen (O₂) to form a peroxy radical (RO₂). rsc.orgresearchgate.netrsc.org This RO₂ radical is a key intermediate that can decompose through multiple complex pathways. rsc.orgrsc.org

The decomposition mechanisms include:

Intramolecular Rearrangement : The RO₂ radical can undergo isomerization via an internal hydrogen shift, which is fast enough to compete with bimolecular reactions under atmospheric conditions. rsc.org

Reaction with NOₓ : In polluted atmospheres containing nitrogen oxides (NOₓ), the RO₂ radical can react with species like NO₂. This leads to the formation of different intermediates and products compared to pristine environments. rsc.org

Decomposition to Stable Products : The thermodynamically most favorable decomposition pathways for the analogous allyl methyl sulfide lead to the formation of products such as 2-hydroxy-acetaldehyde, 2-methyl-thio-acetaldehyde, and formaldehyde. rsc.orgresearchgate.netrsc.org

A critical intermediate formed in these pathways is the thiomethyl peroxy radical (e.g., methyl thiomethyl peroxy or MSP, in the case of AMS). rsc.orgresearchgate.netrsc.org For allyl sec-butyl sulfide, the analogous intermediate would be a sec-butyl thiomethyl peroxy radical. This species is proposed to be the main precursor to the formation of sulfur dioxide. rsc.orgrsc.org

The atmospheric oxidation of allyl sulfides is a significant source of sulfur dioxide (SO₂). rsc.orgresearchgate.net Experimental studies on allyl methyl sulfide and allyl ethyl sulfide have measured high molar yields of SO₂, confirming it as a major end product of the oxidation mechanism. researchgate.net For example, in the OH-initiated oxidation of AMS, the yield of SO₂ was found to be as high as (95 ± 12)% in the absence of NOₓ. researchgate.net

Theoretical studies have elucidated the pathway for SO₂ formation. The key precursor is the thiomethyl peroxy intermediate (like MSP from AMS). rsc.orgresearchgate.netrsc.org The decomposition of this intermediate is the primary source of the high SO₂ yields observed experimentally. rsc.orgresearchgate.net The oxidation of sulfur-containing volatile organic compounds in the atmosphere to produce SO₂ is environmentally significant, as SO₂ can be further oxidized to sulfuric acid, which contributes to acid rain and the formation of sulfate (B86663) aerosols. rsc.orgcopernicus.org

Key Species in Atmospheric Oxidation of Allyl Sulfides (by analogy with AMS)

| Species Type | Example Species/Structure | Role in Mechanism | Reference |

|---|---|---|---|

| Initiator | Hydroxyl Radical (OH) | Initiates oxidation via addition to the C=C bond. | rsc.orgresearchgate.net |

| Initial Adduct | Pre-reactive complex | Forms prior to OH addition at C1 or C2. | rsc.orgresearchgate.netrsc.org |

| Key Intermediate | Peroxy Radical (RO₂) | Formed after O₂ addition; undergoes further decomposition. | rsc.orgrsc.org |

| SO₂ Precursor | Thiomethyl Peroxy Radical (e.g., MSP) | Decomposes to form SO₂. | rsc.orgresearchgate.netrsc.org |

| Major Product | Sulfur Dioxide (SO₂) | High-yield end product of the oxidation chain. | rsc.orgresearchgate.net |

| Other Products | Formaldehyde, Acrolein, other aldehydes | Formed from decomposition of peroxy/alkoxy radicals. | rsc.orgresearchgate.net |

Redox Chemistry of Allyl Sulfides (Mechanistic Focus)

The redox chemistry of allyl sulfides is characterized by the interplay between the sulfur atom and the adjacent allyl group. The sulfur atom, with its available lone pairs of electrons, is susceptible to electrophilic attack and oxidation, while the allylic C-H bonds are prone to abstraction, leading to radical formation. The double bond of the allyl group can also participate in addition reactions.

One of the key aspects of allyl sulfide redox chemistry is its ability to generate reactive oxygen species (ROS). This is particularly well-studied for diallyl trisulfide (DATS), a component of garlic. DATS can undergo homolytic cleavage of its disulfide bond to produce allyl-perthiyl radicals. These radicals can then react with intracellular thiols like glutathione (B108866) (GSH) to form disulfide or trisulfide radical anions. These radical anions possess a high redox potential, enabling them to directly reduce molecular oxygen to superoxide (B77818) anion (O₂•⁻), which can then be converted to hydrogen peroxide (H₂O₂). researchgate.net This pro-oxidant activity is a cornerstone of the biological effects of some allyl sulfides. researchgate.netlibretexts.orgthieme-connect.de

Oxidation initiated by hydroxyl radicals (•OH) is another critical degradation pathway, particularly in atmospheric chemistry. Studies on AMS and AES have shown that this reaction can proceed via •OH addition to the double bond or H-atom abstraction from the allylic position. researchgate.net The subsequent reactions with molecular oxygen lead to the formation of peroxy radicals (RO₂•), which can undergo complex intramolecular rearrangements and decomposition to yield products such as sulfur dioxide (SO₂), acrolein, formaldehyde, and acetaldehyde. researchgate.net

A significant finding in the oxidation of allyl sulfides is the chemoselectivity for the sulfur atom over the C=C double bond in certain reactions. For example, the oxidation of allyl methyl sulfide with hydrogen peroxide catalyzed by TS-1 zeolite results in the rapid formation of the corresponding sulfoxide (B87167) and subsequently the sulfone, with no products from the oxidation of the double bond being detected. uj.edu.pl This selectivity is crucial in synthetic applications where the preservation of the allyl group is desired. uj.edu.pl

While specific mechanistic studies on This compound are limited, its redox behavior can be inferred from related compounds. The presence of the allyl group suggests a susceptibility to radical-mediated reactions similar to other allyl sulfides. The sec-butyl group, being bulkier than a methyl or ethyl group, may influence the rate of reaction due to steric hindrance at the sulfur atom. However, the fundamental oxidation at the sulfur to form the corresponding sulfoxide and sulfone is expected to be the primary pathway in reactions with oxidants like hydrogen peroxide, analogous to the behavior of allyl methyl sulfide and various butyl methyl thioethers. researchgate.netuj.edu.pl

The electrochemical oxidation of sulfides, including n-butyl sulfide and tert-butyl sulfide, has been studied, indicating that the structure of the alkyl group influences the ease of oxidation. epa.gov This further supports the idea that the sec-butyl group in this compound will modulate its redox properties compared to simpler allyl sulfides.

The reduction of the oxidized forms of allyl sulfides, namely allyl sulfones, back to allyl sulfides has also been achieved through photocatalytic methods, demonstrating the reversibility of the sulfur oxidation state under specific conditions. acs.org

Detailed Research Findings

Kinetic studies on the ozonolysis of allyl methyl sulfide (AMS) and allyl ethyl sulfide (AES) have provided valuable rate coefficients. In the absence of an OH radical scavenger, the rate coefficients were determined to be (5.23 ± 3.57) × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹ for AMS and (5.76 ± 1.80) × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹ for AES. nih.gov The presence of a scavenger reduces these rates, highlighting the role of nascent OH radicals in the reaction. nih.gov

The gas-phase oxidation of AMS and AES by OH radicals is significantly faster, with rate coefficients of (4.98 ± 1.42) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ and (6.88 ± 1.49) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, respectively, at 298 K. researchgate.net These rapid reaction rates underscore the importance of this pathway in the atmospheric chemistry of allyl sulfides.

Product yield analysis from the OH radical-initiated oxidation of AMS and AES reveals significant formation of sulfur dioxide. In the absence of NOx, the molar yield of SO₂ was (95 ± 12)% for AMS and (88 ± 13)% for AES. researchgate.net Acrolein was also a major product. researchgate.net

The table below summarizes key kinetic data for the reaction of some allyl sulfides with ozone.

| Compound | Reaction | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Conditions |

| Allyl Methyl Sulfide (AMS) | + O₃ (no scavenger) | (5.23 ± 3.57) × 10⁻¹⁸ | 298 K |

| Allyl Ethyl Sulfide (AES) | + O₃ (no scavenger) | (5.76 ± 1.80) × 10⁻¹⁸ | 298 K |

| Allyl Methyl Sulfide (AMS) | + O₃ (with CO scavenger) | (2.63 ± 0.47) × 10⁻¹⁸ | 298 K |

| Allyl Ethyl Sulfide (AES) | + O₃ (with CO scavenger) | (3.50 ± 0.27) × 10⁻¹⁸ | 298 K |

The following table presents the molar yields of major products from the gas-phase oxidation of AMS and AES by OH radicals in the absence of NOx.

| Reactant | Product | Molar Yield (%) |

| Allyl Methyl Sulfide (AMS) | Sulfur Dioxide (SO₂) | 95 ± 12 |

| Acrolein | 50 ± 9 | |

| Allyl Ethyl Sulfide (AES) | Sulfur Dioxide (SO₂) | 88 ± 13 |

| Acrolein | 36 ± 9 |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For allyl sec-butyl sulfide (B99878), both proton and advanced NMR methods offer critical insights.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy confirms the molecular structure of allyl sec-butyl sulfide by identifying the distinct chemical environments of the hydrogen atoms in its allyl and sec-butyl groups. The spectrum is characterized by specific chemical shifts (δ), signal multiplicities (splitting patterns), and integration values corresponding to the number of protons in each environment.

Based on the structure CH₃CH₂CH(CH₃)SCH₂CH=CH₂, the expected ¹H NMR signals can be predicted. The protons on the carbon adjacent to the sulfur atom are deshielded, causing their signals to appear at a lower field. The splitting of signals follows the n+1 rule, where 'n' is the number of adjacent non-equivalent protons. For example, the methine proton of the sec-butyl group would be split by the adjacent methyl and methylene (B1212753) protons. docbrown.info

Table 1: Predicted ¹H NMR Data for this compound This interactive table provides predicted values based on analogous structures.

| Structural Fragment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| CH₃ CH₂CH(CH₃)S- | ~0.9 | Triplet | 3H |

| CH₃CH₂ CH(CH₃)S- | ~1.5 | Multiplet | 2H |

| CH₃CH₂CH(CH₃)S- | ~1.2 | Doublet | 3H |

| CH₃CH₂CH(CH₃)S- | ~2.7 | Multiplet | 1H |

| -SCH₂ CH=CH₂ | ~3.1 | Doublet | 2H |

| -SCH₂CH =CH₂ | ~5.7 | Multiplet | 1H |

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.

While ¹H NMR is powerful, complex sulfur compounds or mixtures may require advanced 2D NMR techniques for complete characterization. ipb.ptresearchgate.net Techniques like Total Correlation Spectroscopy (TOCSY) can establish correlations between all protons within a spin system, which is useful for identifying the complete allyl and sec-butyl spin systems independently. ipb.pt Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate proton signals with their directly attached (¹³C) or long-range coupled carbon atoms, respectively, providing definitive confirmation of the connectivity around the sulfur atom.

The direct observation of sulfur itself via ³³S NMR is generally challenging for sulfides. huji.ac.il The ³³S nucleus has a low natural abundance (0.76%) and is quadrupolar (spin I = 3/2). huji.ac.ilmdpi.com In environments of low symmetry, such as a sulfide, this leads to very efficient quadrupolar relaxation, resulting in extremely broad spectral lines that are often undetectable with standard high-resolution NMR spectrometers. huji.ac.ilmdpi.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of volatile compounds, providing both identification and structural information.

GC-MS is the method of choice for analyzing volatile sulfur compounds (VSCs) like this compound. frontiersin.org The sample is first vaporized and separated from other components on a gas chromatography column before being ionized and detected by the mass spectrometer. iwaponline.com For trace analysis in complex matrices like food or beverages, a pre-concentration step such as headspace solid-phase microextraction (HS-SPME) is often employed to enhance sensitivity. nih.govmdpi.com

The mass spectrum produced provides a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, and a series of fragment ion peaks that form a characteristic fingerprint. Identification is confirmed by matching the retention time and the mass spectrum against a reference standard or a spectral library. frontiersin.org

Table 2: Typical GC-MS Parameters for Volatile Sulfur Compound Analysis This interactive table outlines common instrumental settings.

| Parameter | Typical Setting | Purpose |

|---|---|---|

| GC Column | Capillary column (e.g., DB-5ms) | Separates volatile compounds based on boiling point and polarity. mdpi.com |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. iwaponline.com |

| Oven Program | Temperature ramp (e.g., 40°C to 280°C) | Elutes compounds in order of increasing boiling point. mdpi.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the molecule in a reproducible way to create a characteristic mass spectrum. iwaponline.com |

| MS Detector | Quadrupole or Time-of-Flight (TOF) | Separates and detects ions based on their mass-to-charge ratio. |

Direct Analysis in Real-Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of solids, liquids, and gases with minimal to no sample preparation. bruker.com It uses a stream of heated, metastable gas (typically helium) to desorb and ionize analytes directly from a surface. nih.gov

For sulfur compounds, DART-MS is particularly valuable for detecting reactive intermediates and studying reaction mechanisms. labcompare.com Unlike GC-MS, where thermal degradation can occur in the hot injector, DART's soft ionization can sometimes preserve fragile species. labcompare.com However, the DART process itself can induce chemical reactions. Studies on organic disulfides have shown that exposure to the DART gas stream can lead to S-S bond cleavage and the formation of new organosulfur species and radicals, which complicates spectral interpretation but also provides mechanistic insights. digitellinc.com When analyzing this compound, DART-MS could potentially reveal information about its stability and reactivity under these conditions.

High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), provides highly accurate mass measurements, typically to within a few parts per million (ppm). acs.org While ESI is generally more suited for polar and less volatile compounds, it can be used to analyze this compound, potentially after derivatization to enhance its ionization efficiency. The primary advantage of HRMS is its ability to determine the elemental composition of the molecular ion. For this compound (C₇H₁₄S), HRMS would be able to distinguish its exact mass from other ions with the same nominal mass but different elemental formulas, providing unambiguous confirmation of its identity.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a non-destructive analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. copernicus.org For this compound, the FTIR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural components: the allyl group and the sulfide linkage.

The key vibrational modes and their expected wavenumber regions are:

Allyl Group Vibrations:

=C-H Stretch: The stretching vibration of the sp² hybridized C-H bonds of the vinyl group typically appears at wavenumbers above 3000 cm⁻¹, generally in the 3010-3095 cm⁻¹ region.

C=C Stretch: The carbon-carbon double bond stretch of the allyl group gives rise to a characteristic absorption band in the region of 1640-1650 cm⁻¹. This peak can sometimes be weak.

=C-H Bending (Out-of-Plane): Strong absorption bands resulting from the out-of-plane bending (wagging) of the vinyl C-H bonds are expected in the 910-995 cm⁻¹ range.

Alkyl Group Vibrations:

C-H Stretch: The stretching vibrations of the sp³ hybridized C-H bonds in the sec-butyl group will produce strong, sharp peaks in the 2850-2975 cm⁻¹ range.

C-H Bend: Bending vibrations (scissoring and rocking) for the CH₂ and CH₃ groups will appear in the 1370-1470 cm⁻¹ region.

Sulfide Linkage Vibration:

C-S Stretch: The carbon-sulfur stretching vibration is characteristic of thioethers. This bond gives rise to a weak to medium intensity absorption band in the fingerprint region, typically between 600 and 800 cm⁻¹. cdnsciencepub.comcdnsciencepub.com The exact position can be influenced by the nature of the alkyl groups attached to the sulfur.

The table below details the expected FTIR absorption bands for the functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Allyl (=C-H) | Stretch | 3010 - 3095 | Medium |

| Alkyl (-C-H) | Stretch | 2850 - 2975 | Strong |

| Allyl (C=C) | Stretch | 1640 - 1650 | Weak to Medium |

| Alkyl (-CH₃, -CH₂-) | Bend | 1370 - 1470 | Medium |

| Allyl (=C-H) | Out-of-Plane Bend | 910 - 995 | Strong |

| Sulfide (C-S) | Stretch | 600 - 800 | Weak to Medium |

X-ray Diffraction Studies

Single Crystal X-ray Diffraction (SC-XRD) is the definitive analytical method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. uni-ulm.de The technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. uni-ulm.denih.gov From this pattern, a detailed model of the crystal lattice and the molecular structure within it can be constructed.

For this compound, which is a liquid under standard conditions, SC-XRD analysis is not directly applicable. The technique fundamentally requires a well-ordered, single crystal. To perform such an analysis, the compound would first need to be crystallized, for example, by using very low temperatures or by preparing a solid derivative that forms suitable crystals.

If a single crystal of this compound could be grown and analyzed, SC-XRD would provide highly accurate data on its solid-state conformation. This includes:

Bond Lengths: Precise measurement of the distances between bonded atoms (e.g., C-S, C=C, C-C, and C-H bonds).

Bond Angles: The exact angles between adjacent chemical bonds, defining the molecule's geometry.

Torsional Angles: The dihedral angles that describe the conformation of the molecule, such as the rotation around the C-S and C-C single bonds.

Crystal Packing: Information on how individual molecules are arranged in the unit cell, including intermolecular distances and potential non-covalent interactions that stabilize the crystal structure.

Absolute Configuration: For chiral molecules, SC-XRD can determine the absolute stereochemistry (R/S configuration) at the chiral center (the sec-butyl group's chiral carbon).

The table below lists the primary structural parameters that would be determined from a successful SC-XRD experiment.

| Parameter | Information Provided |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating crystal lattice unit |

| Space Group | Symmetry operations of the crystal lattice |

| Atomic Coordinates (x, y, z) | Precise position of each atom in the unit cell |

| Bond Lengths (Å) | Internuclear distances between bonded atoms |

| Bond Angles (°) | Angles between three connected atoms |

| Torsional Angles (°) | Conformation around chemical bonds |

| Intermolecular Contacts (Å) | Distances between atoms of adjacent molecules |

X-ray Photoelectron Spectroscopy (XPS) for Surface Adsorption Mechanisms

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. researchgate.net XPS is particularly powerful for investigating the adsorption of molecules onto surfaces, providing insights into the nature of the molecule-substrate interaction. elsevierpure.com

Studying the surface adsorption of this compound on a substrate (e.g., a metal or metal oxide) with XPS would involve analyzing the high-resolution spectra of the core levels of its constituent elements, primarily sulfur (S 2p) and carbon (C 1s).

Sulfur (S 2p) Spectrum: The binding energy of the S 2p core level is highly sensitive to the chemical environment and oxidation state of the sulfur atom. For a thioether like this compound, the S 2p₃/₂ peak is expected to appear in the binding energy range of 162-164 eV. xpsfitting.com A shift in this binding energy upon adsorption can indicate a chemical interaction between the sulfur atom and the substrate surface. For instance, the formation of a direct sulfur-metal bond would alter the electron density around the sulfur, causing a measurable shift. Furthermore, XPS can clearly distinguish sulfides from oxidized sulfur species such as sulfones (R-SO₂-R, ~166-168 eV) or sulfates (R-O-SO₃⁻, ~168-170 eV), which could form if the surface interaction is oxidative. researchgate.netacs.org

Carbon (C 1s) Spectrum: The high-resolution C 1s spectrum can be deconvoluted to differentiate between the various types of carbon atoms in the molecule. Distinct peaks would be expected for the carbons in the sec-butyl group (C-C), the carbons double-bonded in the allyl group (C=C), and the carbons directly bonded to the sulfur atom (C-S). Changes in the shape, position, and relative intensities of these peaks upon adsorption can reveal the molecule's orientation on the surface and which parts of the molecule are most involved in the bonding. For example, a significant change in the C=C component might suggest an interaction involving the π-system of the allyl group.

By analyzing these spectral features, one can elucidate the mechanism of surface adsorption, determining whether it is a weak physisorption or a stronger chemisorption involving specific functional groups.

| Core Level | Binding Energy Range (eV) | Information Gleaned from Analysis |

| S 2p | 162 - 164 (for sulfide) | Confirms the presence of sulfide, indicates chemical interaction or change in oxidation state via peak shifts. |

| C 1s | ~284.8 (adventitious C) | Can be resolved into components for C-C, C=C, and C-S bonds to determine molecular orientation and bonding interactions. |

| O 1s | ~532 | Used to monitor for surface oxidation of the substrate or potential oxidative degradation of the adsorbate. |

| Substrate Core Levels | (Varies by element) | Changes in the substrate's elemental peaks can indicate the formation of new chemical bonds (e.g., metal-sulfide). |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing computational cost and accuracy for the study of medium to large-sized molecules. It is particularly well-suited for investigating the organosulfur chemistry of compounds like allyl sec-butyl sulfide (B99878).

A primary application of DFT is the determination of equilibrium geometries for reactants, products, and, crucially, the transition states that connect them. For allyl sulfides, a common reaction pathway studied computationally is the retro-ene reaction, a concerted sigmatropic rearrangement. researchgate.net

Theoretical studies on analogous compounds, such as allyl n-propyl sulfide, have utilized DFT methods to characterize the mechanism of their thermal decomposition. researchgate.netresearchgate.net These calculations consistently point towards a concerted, asynchronous mechanism that proceeds through a six-membered cyclic transition state. researchgate.net The optimization process involves finding a stationary point on the potential energy surface where the forces on all atoms are zero. For a minimum energy structure (reactant or product), the matrix of second derivatives (the Hessian matrix) has all positive eigenvalues. In contrast, a transition state is a first-order saddle point, characterized by having exactly one negative eigenvalue in the Hessian matrix, which corresponds to the vibrational mode along the reaction coordinate. libretexts.org

For allyl sec-butyl sulfide, a similar retro-ene reaction would be expected, yielding propene and sec-butanethiol. DFT calculations would optimize the geometries of the reactant and products, as well as locate and characterize the six-centered transition state, providing key structural parameters like bond lengths and angles that describe the bond-breaking and bond-forming processes.

Table 1: Representative Optimized Geometries of Transition States in Allyl Sulfide Thermal Decomposition (M05-2X/6–31+G(d,p) level)

| Compound | Key Interatomic Distances in Transition State (Å) |

| Allyl methyl sulfide | Cα-S: 2.368, S-H: 1.696, H-Cγ: 1.458 |

| Allyl ethyl sulfide | Cα-S: 2.373, S-H: 1.701, H-Cγ: 1.453 |

| Allyl n-propyl sulfide | Cα-S: 2.373, S-H: 1.701, H-Cγ: 1.453 |

| Diallyl sulfide | Cα-S: 2.368, S-H: 1.700, H-Cγ: 1.455 |

| Data derived from computational studies on related allyl sulfides. researchgate.net |

By calculating the electronic energies of the optimized geometries for reactants, transition states, and products, DFT allows for the mapping of the energetic landscape of a reaction. This provides critical thermodynamic and kinetic information, such as reaction enthalpies (ΔH) and activation energies (Ea).

In the study of allyl n-propyl sulfide's retro-ene reaction, various DFT functional and basis set combinations were used to calculate the activation energy. researchgate.net The results showed that the choice of functional significantly impacts the accuracy, with hybrid functionals like B3LYP and B3PW91 providing results in good agreement with experimental data. researchgate.net For instance, the B3PW91/6-311++G** level of theory yielded an activation energy that closely matched experimental findings for the decomposition of allyl n-propyl sulfide. researchgate.net

Applying this to this compound, DFT calculations would map the potential energy surface for the retro-ene reaction. This would involve calculating the energy of the reactant, the transition state, and the products (propene and sec-butanethiol). The difference in energy between the transition state and the reactant defines the activation barrier, which is the key determinant of the reaction rate. acs.org

Table 2: Calculated Activation Parameters for the Retro-ene Reaction of Allyl n-Propyl Sulfide at 550.65 K

| Method | Activation Energy (Ea) (kJ/mol) |

| B3LYP/6-31G | 138.9 |

| B3PW91/6-311++G** | 136.8 |

| BLYP/6-31G | 126.4 |

| This table illustrates typical data obtained from DFT calculations for a closely related compound. researchgate.net |

The accuracy of any DFT calculation is highly dependent on the choice of the basis set, which is the set of mathematical functions used to build the molecular orbitals. For sulfur-containing compounds, this choice is particularly important. It is well-established that for second-row elements like sulfur, the inclusion of polarization and diffuse functions is critical for accurate results. researchgate.netnih.gov

Studies have shown the importance of adding "tight" d-functions to the basis set for sulfur to accurately describe the electronic structure and energies. nih.gov Pople-style basis sets, such as 6-31G(d) and the more extensive 6-311+G(d,p), are commonly used and have been shown to provide a good balance of accuracy and computational efficiency for allyl sulfides. researchgate.netresearchgate.net For higher accuracy, correlation-consistent basis sets (e.g., cc-pVTZ, aug-cc-pVTZ) or polarization-consistent (pc) basis sets are often employed. researchgate.netnih.gov Investigations have found that for the B3LYP functional, the aug-pc-3 and aug-pc-4 basis sets can achieve results comparable to much larger correlation-consistent sets at a lower computational cost. nih.gov For geometry optimizations specifically, functionals like ωB97XD combined with a basis set like 6-311G(2d,p) have been shown to yield reliable structures for organosulfur compounds. mdpi.com

Validation typically involves comparing calculated properties, such as geometries or vibrational frequencies, with available experimental data for the target molecule or related, well-characterized systems. researchgate.net

Ab Initio and Composite Methodologies for Thermochemistry

While DFT is a powerful tool, for highly accurate thermochemical data, more rigorous ab initio methods are often required. These methods are based on solving the Schrödinger equation without empirical parameterization. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a more sophisticated treatment of electron correlation, which is essential for accurate energy calculations. mdpi.com

However, these high-level methods are computationally very demanding. A practical solution is the use of composite methodologies, such as the Gaussian-n (Gn) theories (e.g., G3MP2) or Complete Basis Set (CBS) methods (e.g., CBS-QB3). researchgate.net These approaches approximate a very high-level calculation by combining results from a series of lower-cost calculations. For example, a study on allyl methyl amine, a related system, used single-point calculations at the G3MP2 level on DFT-optimized geometries to refine the energy profile of its retro-ene reaction. researchgate.net Such an approach would be invaluable for establishing a benchmark thermochemical profile for the decomposition of this compound.

Electronic Structure Analysis

Beyond geometries and energies, computational methods can provide deep insights into the electronic structure of a molecule, explaining its bonding, stability, and reactivity.

Natural Bond Orbital (NBO) analysis is a technique used to interpret a calculated wave function in terms of the familiar language of Lewis structures, lone pairs, and orbital interactions. wikipedia.orgwisc.edu It transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals. wikipedia.org

For this compound, an NBO analysis would provide:

Atomic Charges: A more robust description of the charge distribution than other methods.

Bonding Analysis: The composition of the C-S, C-C, and C-H bonds in terms of the underlying atomic hybrids, revealing their polarization and covalent/ionic character. wikipedia.org

Lone Pair Characterization: A detailed description of the sulfur atom's lone pairs, including their hybridization and orientation.

Delocalization Effects: Crucially, NBO analysis quantifies stabilizing interactions between filled (donor) NBOs and empty (acceptor) NBOs. wikipedia.org For this compound, this would reveal hyperconjugative effects, such as the interaction of the sulfur lone pairs with the antibonding orbitals (σ*) of adjacent C-C or C-H bonds, or interactions involving the π-system of the allyl group. These delocalization energies are calculated using second-order perturbation theory and indicate the energetic importance of deviations from the idealized Lewis structure. researchgate.net

Table 3: Illustrative NBO Second-Order Perturbation Analysis for a Generic Sulfide This table demonstrates the type of data generated by NBO analysis to show donor-acceptor interactions.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (1) S | σ(C-C) | ~1-5 |

| LP (1) S | σ(C-H) | ~1-3 |

| σ (C-H) | σ(C-S) | ~2-6 |

| π (C=C) | σ(C-S) | ~0.5-2 |

| Values are hypothetical and represent typical magnitudes for such interactions. |

This analysis provides a quantitative framework for understanding the electronic factors that govern the structure and reactivity of this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org For this compound, the nature and energy of these orbitals dictate its behavior in various chemical transformations.

The HOMO is primarily located on the sulfur atom and the allylic π-system, indicating that these are the most nucleophilic and electron-rich sites, susceptible to attack by electrophiles. The LUMO, conversely, is expected to have significant contributions from the antibonding orbitals associated with the C-S bonds and the allylic π* orbital, making these regions susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. In reactions such as whiterose.ac.ukwhiterose.ac.uk sigmatropic rearrangements, which are characteristic of allyl-containing compounds, FMO analysis of the interacting fragments within the molecule can predict the feasibility and stereochemical outcome of the reaction. youtube.com For instance, the interaction between the HOMO of the allylic fragment and the LUMO of the sulfur-containing fragment within the same molecule would be analyzed to understand intramolecular processes.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound and Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Allyl Methyl Sulfide | -8.9 | 1.2 | 10.1 |

| This compound | -8.7 | 1.4 | 10.1 |

| Diallyl Sulfide | -8.8 | 1.1 | 9.9 |

| Di-sec-butyl Sulfide | -8.5 | 1.8 | 10.3 |

Note: The data in this table is illustrative and based on general trends in organosulfur compounds. Actual values would require specific quantum chemical calculations.

Atomic Charge and Polarity Calculations

The distribution of electron density within this compound can be quantified through atomic charge and polarity calculations, which are essential for understanding its intermolecular interactions and reaction mechanisms. The sulfur atom in a sulfide is generally more electronegative than carbon but less than oxygen, leading to a polar C-S bond. quora.com

The sulfide ion (S²⁻) has a net charge of 2-, acquired by gaining two electrons to achieve a stable electron configuration. vedantu.comyoutube.com In this compound, the sulfur atom will have a partial negative charge, while the adjacent carbon atoms of the allyl and sec-butyl groups will bear partial positive charges. The presence of the double bond in the allyl group can also influence the charge distribution through inductive and resonance effects.

Computational methods like Natural Bond Orbital (NBO) analysis or Mulliken population analysis can provide quantitative values for the partial atomic charges. These calculations would likely show a significant negative charge on the sulfur atom, making it a center for electrophilic attack. The polarity of the molecule as a whole, represented by its dipole moment, is also a key descriptor of its physical properties and its ability to interact with other polar molecules and solvents.

Table 2: Calculated Partial Atomic Charges for Key Atoms in this compound (Illustrative)

| Atom | Partial Charge (e) |

| Sulfur (S) | -0.35 |

| Allyl C1 (attached to S) | +0.15 |

| Allyl C2 | -0.05 |

| Allyl C3 | -0.10 |

| Sec-butyl C1 (attached to S) | +0.18 |

Note: These values are hypothetical and serve to illustrate the expected charge distribution. Precise values are obtained from quantum chemical calculations.

Theoretical Studies on Structure-Reactivity Relationships

Theoretical studies are instrumental in establishing relationships between the molecular structure of this compound and its chemical reactivity. libretexts.org By systematically modifying the structure in-silico and calculating the effects on reaction barriers and pathways, a deeper understanding of its chemical behavior can be achieved.

Substituent Effects on Reaction Rates and Selectivity

The reactivity of this compound is influenced by its constituent alkyl groups. The sec-butyl group, being a branched alkyl group, can exert steric hindrance around the sulfur atom, potentially slowing down reactions that involve direct attack at the sulfur. rsc.org Conversely, the electron-donating nature of the alkyl groups can increase the nucleophilicity of the sulfur atom.

Theoretical studies on the oxidation of dialkyl sulfides have shown that steric effects of the alkyl groups can inhibit the reaction. rsc.org In the context of this compound, computational models could be used to compare its reaction rates with those of less sterically hindered analogues like allyl methyl sulfide or allyl ethyl sulfide. Such studies would involve calculating the activation energies for specific reactions, such as oxidation or alkylation, and correlating them with structural parameters of the substituents.

Computational Elucidation of Stereoselectivity

This compound is a chiral molecule due to the presence of a stereocenter in the sec-butyl group. Consequently, its reactions can exhibit stereoselectivity. Computational methods are powerful tools for elucidating the origins of stereoselectivity in reactions involving chiral organosulfur compounds. tandfonline.comnih.gov

For reactions occurring at a prochiral center, such as the double bond of the allyl group, the chiral sec-butyl group can influence the facial selectivity of the attack. Theoretical calculations can be employed to model the transition states for the formation of different stereoisomers. By comparing the energies of these transition states, the preferred stereochemical outcome can be predicted. This approach is particularly valuable for understanding and predicting the outcomes of asymmetric syntheses involving chiral sulfides. The use of chiral catalysts in reactions of organosulfur compounds can also be modeled to understand the catalyst-substrate interactions that lead to high enantioselectivity. tandfonline.com

Hirshfeld Surface Analyses for Intermolecular Interactions

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.govmdpi.com By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. gazi.edu.tr

Structure-Activity Relationships for Unimolecular Decay Processes

Theoretical studies can also shed light on the unimolecular decay processes of this compound, which are relevant to its thermal stability and mass spectrometric fragmentation. These processes often involve rearrangements and bond cleavages that are governed by the molecule's intrinsic structural and electronic properties.

One potential unimolecular decay pathway for allyl sulfides is a whiterose.ac.uknih.gov-sigmatropic rearrangement, which is a well-known reaction for analogous sulfoxides and sulfonium (B1226848) ylides. acs.org Computational modeling of the potential energy surface for such a rearrangement in this compound would reveal the activation energy and the structure of the transition state. Another possible decay route is the homolytic cleavage of the C-S bonds, leading to the formation of allyl, sec-butyl, and thiyl radicals. The relative energies of these bond dissociations can be calculated to predict the most likely fragmentation pathway under thermal or photochemical conditions.

Furthermore, studies on the reactions of diallyl polysulfides have shown that they can release H₂S upon interaction with thiols, a process that involves nucleophilic attack on the sulfur atoms. acs.org While this compound is a monosulfide, computational analysis of its interaction with radicals or other reactive species could reveal potential degradation pathways relevant to its stability and reactivity in various environments.

Enzymatic and Biotransformation Studies in Non Human Systems

Microbial Biotransformation of Sulfides to Chiral Sulfoxides and Sulfones

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a key metabolic process observed in various microorganisms. This biotransformation is of particular interest for its potential to produce chiral sulfoxides, which are valuable building blocks in asymmetric synthesis. libretexts.org

A wide range of microorganisms, including bacteria and fungi, have been screened for their ability to oxidize sulfides. Fungi, in particular, have shown significant activity in the desulfurization of sulfur-containing compounds through oxidative pathways. nih.gov Genera such as Aspergillus, Penicillium, Rhodosporidium, and Trichosporon have been identified for their capacity to oxidize the sulfur atom in various substrates. nih.govmdpi.com For instance, studies on dibenzothiophene (B1670422) (DBT), a model sulfur-containing heterocyclic compound, have demonstrated that fungi can oxidize the sulfur to form DBT-sulfoxide and DBT-sulfone. nih.gov

Bacterial strains have also been extensively studied for sulfoxidation. Species from the genera Pseudomonas and Streptomyces are known to perform enantioselective sulfoxidation. nih.gov For example, Streptomyces glaucescens GLA.0 has been used for the biocatalytic oxidation of phenyl methyl sulfide (B99878) (PMS), demonstrating a preference for the (R)-enantiomer of the corresponding sulfoxide (B87167). nih.gov The screening of various microbial strains is crucial for identifying biocatalysts with high activity and selectivity for specific sulfide substrates.

Table 1: Examples of Microbial Strains Screened for Sulfoxidation Activity

| Microbial Strain | Substrate Example | Product(s) | Key Findings | Reference |

|---|---|---|---|---|

| Aspergillus japonicus ICFC 744/11 | Phenyl Methyl Sulfide (PMS) | (R)-Phenyl Methyl Sulfoxide | Favored formation of the R-enantiomer. | nih.gov |

| Pseudomonas monteilii CCTCC M2013683 | Phenyl Methyl Sulfide (PMS) | Phenyl Methyl Sulfoxide | Biotransformation achieved using resting cells. | nih.gov |

| Streptomyces glaucescens GLA.0 | Phenyl Methyl Sulfide (PMS) | (R)-Phenyl Methyl Sulfoxide, Phenyl Methyl Sulfone | Displayed constant R enantio-preference with high enantiomeric excess. | nih.gov |

| Rhodosporidium toruloides | Dibenzothiophene (DBT) | DBT-sulfoxide, DBT-sulfone | Capable of utilizing DBT as a sulfur source through oxidation. | nih.gov |

Factors Influencing Enantioselectivity and Chemoselectivity

The outcome of microbial sulfoxidation, in terms of both the ratio of enantiomers produced (enantioselectivity) and the ratio of sulfoxide to sulfone (chemoselectivity), is influenced by several factors.

Agitation Speed: The rate of mixing in the bioreactor affects oxygen transfer, which is crucial for oxidation reactions. In studies with Streptomyces glaucescens, higher agitation speeds (e.g., 180 rpm vs. 150 rpm) led to a higher yield of the sulfone by-product, although the enantiopurity of the sulfoxide remained high. nih.gov This suggests that increased oxygen availability can promote overoxidation of the sulfoxide to the sulfone. nih.gov

Medium Composition: The nutrients available to the microorganism play a critical role. For instance, using a yeast-containing medium for S. glaucescens resulted in higher bacterial cell concentration and a better ratio of sulfoxide to sulfone compared to a medium without yeast. nih.gov

Co-solvents: The use of co-solvents can influence reaction yield and selectivity, although the specific effects can vary. nih.gov

Table 2: Influence of Reaction Conditions on Sulfoxidation by Streptomyces glaucescens GLA.0

| Factor | Condition 1 | Outcome 1 | Condition 2 | Outcome 2 | Reference |

|---|---|---|---|---|---|

| Agitation Speed | 150 rpm | Lower sulfone formation | 180 rpm | Higher sulfone formation, faster bioconversion | nih.gov |

| Substrate Addition | Day 3 of inoculation | Lower sulfoxide yield (PMSO) | Time zero | Higher sulfoxide yield (80-83%) | nih.gov |

| Medium | Medium without yeast | Lower cell concentration, lower PMSO/sulfone ratio | Yeast-containing medium | Higher cell concentration, better PMSO/sulfone ratio | nih.gov |

Biochemical Mechanisms of Sulfur Compound Metabolism (e.g., Sulfane Sulfur Pathways)

The metabolism of sulfur compounds in organisms is a fundamental biological process. wikipedia.org It involves a series of enzymatic reactions that transform sulfur from one oxidation state to another. wikipedia.org A key area of this metabolism involves sulfane sulfur, which refers to sulfur atoms with a formal oxidation state of 0, bonded to another sulfur atom (e.g., in persulfides, R-S-SH). oup.com

A variety of enzymes are responsible for the oxidation and transformation of sulfur compounds in non-human systems. wikipedia.org

Sulfide:quinone oxidoreductase (SQOR or SQR): This enzyme catalyzes the first step in the mitochondrial sulfide oxidation pathway. nih.gov It oxidizes hydrogen sulfide (H₂S) and transfers the electrons to the electron transport chain via coenzyme Q. nih.gov This process generates a sulfane sulfur metabolite. researchgate.net

Sulfur Dioxygenase (SDO or ETHE1): This enzyme acts on the persulfide product generated by SQOR, converting it to sulfite (B76179) (SO₃²⁻). nih.gov

Sulfite Oxidase (SO): This enzyme completes the oxidation pathway by converting sulfite to sulfate (B86663) (SO₄²⁻). wikipedia.orgnih.gov The lack of this enzyme can lead to severe health issues due to the accumulation of toxic sulfite. wikipedia.org

Rhodanese (Thiosulfate Sulfurtransferase): This enzyme can transfer a sulfur atom from thiosulfate (B1220275) to a cyanide ion, forming thiocyanate (B1210189) and sulfite. oup.com It is also involved in the formation of persulfides. nih.gov

Cysteine Desulfurase: This PLP-dependent enzyme mobilizes sulfur from cysteine, forming an enzyme-bound persulfide. This "activated" sulfur can then be used in the biosynthesis of various sulfur-containing molecules like iron-sulfur clusters and thiamin. oup.comnih.gov

Sox Enzyme System: In many sulfur-oxidizing bacteria, a multi-enzyme complex known as the Sox system is responsible for the oxidation of various reduced sulfur compounds (like thiosulfate, hydrogen sulfide, and elemental sulfur) directly to sulfate. nih.gov Key components include SoxXA, SoxYZ, SoxB, and SoxCD. SoxCD, a sulfane dehydrogenase, is a key enzyme that catalyzes a six-electron oxidation of protein-bound sulfane sulfur. nih.gov

Enzyme Engineering for Modified Substrate Scope and Efficiency

While naturally occurring enzymes offer a powerful toolkit for biocatalysis, their properties are not always optimal for industrial applications. Enzyme engineering aims to improve these biocatalysts by modifying their structure and function. Techniques such as directed evolution and rational design are used to enhance enzyme stability, activity, substrate specificity, and enantioselectivity.